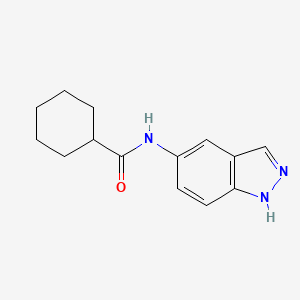
N-(2,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as compound 1, is a novel small molecule that has shown promising results in various scientific research studies. This compound belongs to the class of piperazinecarboxamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide 1 is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, it has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Compound 1 has also been reported to inhibit the activity of the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, it has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which may contribute to its anti-depressant effects. Compound 1 has also been reported to inhibit the growth of various tumor cell lines, which may indicate its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide 1 in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it is effective at low doses and has a low risk of side effects. In addition, this compound 1 is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using this compound 1 in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound 1 is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide 1. One potential area of research is its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and to identify potential drug targets.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties in various scientific research studies. In addition, it has also been reported to have neuroprotective effects and to improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-6-7-16(15(2)13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVZBCWDPGSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4422064.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
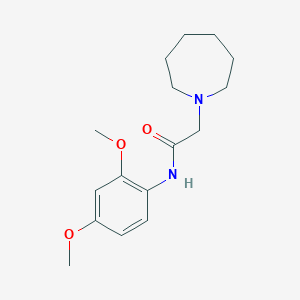
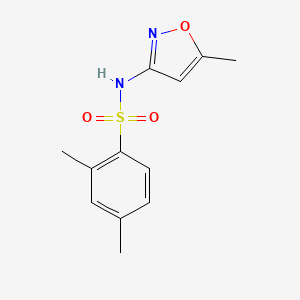
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4422079.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)
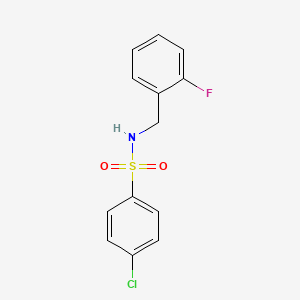
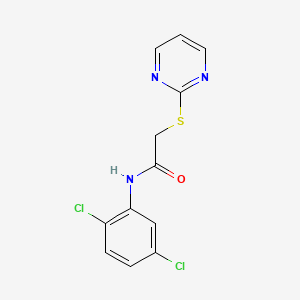
![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
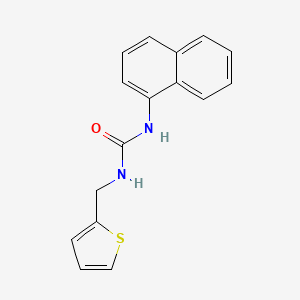
![8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422135.png)
![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)
